molecular formula C9H9ClF3NO B13601135 (R)-2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13601135
M. Wt: 239.62 g/mol
InChI Key: YBEJKAIHGFKIIV-QMMMGPOBSA-N
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Description

(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant importance in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to obtain the desired (2R)-enantiomer.

Industrial Production Methods

In industrial settings, the production of (2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • Trifluoromethylated phenols
  • Trifluoromethylated anilines

Uniqueness

(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both amino and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

YBEJKAIHGFKIIV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)Cl

Origin of Product

United States

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